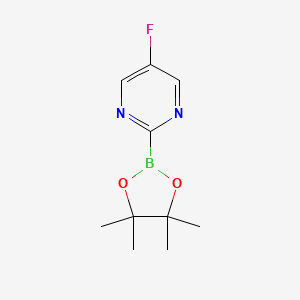
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of carbamate, which is a category of organic compounds with the general formula R2NC(O)OR. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method for synthesizing carbamates involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods:
Carbamoylation: Industrial production of carbamates often involves carbamoylation, where methyl carbamate acts as an economical carbamoyl donor in tin-catalyzed transcarbamoylation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate has several scientific research applications:
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed on the amine nitrogen, rendering it non-nucleophilic and preventing unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar in structure but lacks the piperidine ring.
Tert-butyl carbamate: Another common protecting group for amines, known for its stability and ease of removal under acidic conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness: Benzyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate is unique due to the presence of the piperidine ring, which can influence its reactivity and stability compared to other carbamates. This structural feature may provide additional steric hindrance and electronic effects, making it a valuable compound in specific synthetic applications.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
benzyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c18-14-7-4-9-17(11-14)10-8-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19) |
Clave InChI |
AQTSEUXAZSTEJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCNC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)

![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)
![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)



![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)


![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)



